molecular formula C16H17NO5S B11041725 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11041725
M. Wt: 335.4 g/mol
InChI Key: FCKXYGCWHGXGSG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group and a chromene carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by its coupling with the chromene carboxamide derivative. Common reagents used in these reactions include sulfur-containing compounds, chromene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted chromene carboxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H17NO5S/c1-9-5-10(2)15-12(6-9)13(18)7-14(22-15)16(19)17-11-3-4-23(20,21)8-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19)

InChI Key

FCKXYGCWHGXGSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

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